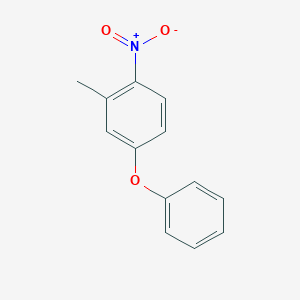

2-Methyl-1-nitro-4-phenoxybenzene

描述

属性

IUPAC Name |

2-methyl-1-nitro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHVZTXZLIRSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369505 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112880-83-8 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Nitrophenoxybenzene Derivatives: Focus on 4-Nitrophenyl Phenyl Ether

A Note on Nomenclature: Initial searches for "2-Methyl-1-nitro-4-phenoxybenzene" did not yield a distinct, well-documented compound in publicly available chemical databases. This suggests the name may be erroneous or refer to a rare, non-commercial isomer. This guide will, therefore, focus on a closely related, structurally significant, and widely utilized isomer: 4-Nitrophenyl phenyl ether (CAS 620-88-2). This compound, also known as 1-nitro-4-phenoxybenzene, serves as an excellent model for understanding the chemical properties, synthesis, and applications of nitrophenoxybenzene scaffolds relevant to researchers, scientists, and drug development professionals.

Introduction and Core Structure

4-Nitrophenyl phenyl ether is a key organic compound featuring a phenoxy group and a nitro group attached to a benzene ring.[1][2] The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, making it a versatile intermediate in various chemical transformations.[1] Its utility spans organic synthesis, analytical chemistry, polymer science, and materials research, where it serves as a foundational building block for more complex molecules.[1][2]

Key Identifiers:

-

IUPAC Name: 1-nitro-4-phenoxybenzene

-

Synonyms: 4-Nitrodiphenyl ether, p-Nitrodiphenyl ether[1][3]

-

CAS Number: 620-88-2[1]

-

Molecular Formula: C₁₂H₉NO₃[1]

-

Molecular Weight: 215.21 g/mol [1]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 4-Nitrophenyl phenyl ether are well-documented, defining its behavior in various laboratory settings. It typically appears as a beige or yellow crystalline solid.[1]

| Property | Value | Source(s) |

| Melting Point | 52 - 60 °C | [1][3][4][5] |

| Boiling Point | 320 °C (lit.) | [3][4][5] |

| Appearance | Beige crystalline solid or yellow crystals | [1] |

| Solubility | Soluble in Methanol | [3] |

| Storage | Store at room temperature, sealed in a dry place | [1][3] |

Vibrational spectroscopy methods like FT-IR and FT-Raman are instrumental in confirming the molecular structure and bonding within 4-Nitrophenyl phenyl ether.[2]

Synthesis and Reactivity

The synthesis of diaryl ethers, including 4-Nitrophenyl phenyl ether, is a cornerstone of organic chemistry. The reactivity of this compound is largely dictated by the activated nitro-substituted aromatic ring.

Representative Synthesis: Ullmann Condensation

A classical and robust method for preparing 4-Nitrophenyl phenyl ether is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[2] While traditional methods often required harsh conditions, modern protocols have been optimized for milder and more efficient synthesis.

Below is a conceptual workflow for the synthesis of 4-Nitrophenyl phenyl ether from 4-fluoronitrobenzene and phenol.

Caption: Conceptual workflow for Ullmann Condensation synthesis.

Step-by-Step Synthesis Protocol

This protocol is a generalized representation based on common laboratory procedures for diaryl ether synthesis.[6]

-

Reaction Setup: To a dry Schlenk flask, add 4-fluoronitrobenzene (1.0 eq), phenol (1.2 eq), a copper catalyst (e.g., CuI, 0.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMF or DMSO, under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heating: Heat the reaction mixture to a temperature typically between 120-160 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.[6]

-

Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 4-Nitrophenyl phenyl ether.[6]

-

Characterization: Confirm the purity and identity of the final product using NMR and mass spectrometry analysis.[6]

Applications in Research and Development

4-Nitrophenyl phenyl ether is not an end-product but a critical intermediate. Its versatile scaffold is foundational in several areas:

-

Organic Synthesis: It serves as a building block for synthesizing more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, which is a key step in the production of pharmaceuticals, dyes, and agrochemicals.[1]

-

Pharmaceutical and Agrochemical Development: The diaryl ether motif is present in many biologically active compounds. This intermediate is used in the development of Active Pharmaceutical Ingredients (APIs) and new agrochemicals due to its ability to participate in nucleophilic substitution reactions.[1]

-

Polymer Chemistry and Material Science: The compound can act as a modifier in polymer formulations, enhancing properties such as thermal stability and mechanical strength.[1][2] It is also used in developing specialty coatings and adhesives.[1]

-

Analytical Chemistry: It can be employed as a reagent in analytical methods for the detection and quantification of phenolic compounds.[1][2]

-

Biochemical Research: The scaffold is used in studies involving enzyme inhibition, helping to elucidate biochemical pathways and identify potential therapeutic targets.[1]

Safety, Handling, and Toxicology

Proper handling of 4-Nitrophenyl phenyl ether is essential in a laboratory setting. While it is not classified as hazardous under US OSHA Hazard Communication Standard 2024, standard laboratory precautions should be observed.[7]

| Hazard Type | Precautionary Measures | Source(s) |

| Eye Contact | May cause irritation. Wear safety goggles. In case of contact, rinse with plenty of water. | [5][8] |

| Skin Contact | May cause irritation. Wear protective gloves and clothing. Wash with soap and water if contact occurs. | [8] |

| Inhalation | Not an expected route of exposure, but avoid breathing dust. Remove to fresh air if exposure occurs. | [8] |

| Ingestion | May be harmful if swallowed. Do not ingest. | [8] |

| Fire Safety | Not highly flammable. Thermal decomposition can release irritating gases and toxic fumes of NOx. | [5][7] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [7] |

| Incompatible Materials | Strong oxidizing agents. | [7] |

Studies have investigated the mutagenic potential of 4-nitrodiphenyl ether and its metabolites, indicating that its reduced products may show mutagenic activity in the Ames test.[4]

Conclusion

While the initially specified "this compound" remains elusive in common chemical literature, the isomeric compound 4-Nitrophenyl phenyl ether provides a robust and well-documented alternative for scientific exploration. Its stable yet reactive nature makes it an indispensable intermediate in medicinal chemistry, material science, and synthetic organic chemistry. The methodologies for its synthesis are well-established, and its applications continue to expand, underscoring the importance of the nitrophenoxybenzene scaffold in modern chemical research and development.

References

- Chemsrc. 4-NITROPHENYL PHENYL ETHER | CAS#:620-88-2. [Link]

- ChemBK. 4-Nitrophenyl phenyl ether. [Link]

- PubChem - NIH. (4-Methyl-2-nitrophenyl)methanol | C8H9NO3 | CID 53405041. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 4-NITROPHENYL PHENYL ETHER | CAS#:620-88-2 | Chemsrc [chemsrc.com]

- 5. 4-NITROPHENYL PHENYL ETHER | 620-88-2 [chemicalbook.com]

- 6. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

"2-Methyl-1-nitro-4-phenoxybenzene" CAS number

An In-Depth Technical Guide to 2-Methyl-1-nitro-4-phenoxybenzene (CAS: 112880-83-8)

Foreword

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This guide is structured to provide not only the fundamental physicochemical properties and identification of this compound but also to delve into the mechanistic logic behind its synthesis and its potential applications, particularly within the context of medicinal chemistry and drug discovery. The protocols and pathways described herein are grounded in established chemical principles, offering a self-validating framework for laboratory application and further research.

Core Compound Identification and Structure

This compound belongs to the class of nitroaromatic diaryl ethers. This structural motif is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the nitro group and the conformational flexibility of the ether linkage. The precise arrangement of substituents—a methyl group ortho to the nitro group and a phenoxy group para to the nitro group—defines its specific reactivity and potential biological interactions.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 112880-83-8 .[1][2]

Chemical Structure

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 112880-83-8[1][2] |

| Molecular Formula | C₁₃H₁₁NO₃[1][3] |

| IUPAC Name | This compound |

| SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2)[O-][1] |

| InChIKey | BTPSYIJYKXHNFL-UHFFFAOYSA-N[3] |

Physicochemical and Computed Properties

Understanding the physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The data presented below are derived from computational models and are essential for designing experiments related to solubility, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 229.235 g/mol | [1] |

| Exact Mass | 229.07389321 Da | [3] |

| XLogP3-AA (LogP) | 3.6 | [3] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 55.1 Ų |[3] |

The high LogP value suggests significant lipophilicity, indicating that the compound will likely have low aqueous solubility but good permeability across lipid membranes. The absence of hydrogen bond donors and a moderate polar surface area are features often sought in CNS-targeted drug candidates to facilitate blood-brain barrier penetration.

Synthesis and Mechanistic Rationale

The synthesis of diaryl ethers, particularly those bearing electron-withdrawing groups like a nitro function, can be achieved through several established methods. For this compound, a logical and efficient approach is the Ullmann condensation or a related nucleophilic aromatic substitution (SₙAr) reaction.

Causality of Synthetic Choice: The SₙAr pathway is favored here because the nitro group is a powerful electron-withdrawing group. Its presence para to the leaving group (e.g., a halogen) strongly activates the aromatic ring towards nucleophilic attack by depleting electron density, thereby stabilizing the negative charge in the intermediate Meisenheimer complex. The Ullmann condensation, using a copper catalyst, is an alternative that is particularly effective for less activated aryl halides.

Below is a proposed, field-proven workflow for the synthesis.

Proposed Synthetic Workflow```dot

Caption: Contrasting fate of a nitroaromatic compound in normoxic vs. hypoxic conditions.

Environmental, Health, and Safety (EHS) Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the EHS profile can be inferred from related nitroaromatic compounds. [4][5][6]Nitro compounds should always be handled with care, as many are considered toxic and potentially mutagenic.

General Precautions:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Table 3: General First Aid Measures (Based on Related Compounds)

| Exposure Route | First Aid Measure |

|---|---|

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. [4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. [4] |

| Eye Contact | Flush eyes with water as a precaution. [4] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [4]|

Trustworthiness Advisory: The information above is for guidance only and is based on compounds with similar functional groups. Always consult a substance-specific SDS before handling and perform a thorough risk assessment.

References

- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene.

- Chemistry Stack Exchange.

- PubChem. 1-Methoxy-4-methyl-2-nitrobenzene.

- PubChem. Benzene, 2-methoxy-1-methyl-4-nitro-.

- AOBChem USA. This compound. [Link]

- PubChem. 2-Methyl-1-(4-methylphenoxy)-4-nitrobenzene.

- NIST. Benzene, 1-nitro-4-phenoxy-. NIST Chemistry WebBook. [Link]

- Acmec Biochemical. 1-Nitro-4-phenoxybenzene. [Link]

- SpectraBase. 2-Methoxy-1-methyl-4-nitrobenzene. [Link]

- SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

- MDPI.

- MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. aobchem.com [aobchem.com]

- 3. 2-Methyl-4-nitro-1-phenoxybenzene | C13H11NO3 | CID 18616691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 2-methoxy-1-methyl-4-nitro- | C8H9NO3 | CID 83159 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-4-nitro-1-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Profile and Physicochemical Properties

2-Methyl-4-nitro-1-phenoxybenzene is an aromatic compound characterized by a phenoxy group and a nitro group attached to a toluene backbone. Understanding its fundamental properties is the first step in any research endeavor.

Structural and Molecular Data

The structural isomer primarily addressed in this guide is 2-methyl-4-nitro-1-phenoxybenzene , due to the greater availability of data for this compound compared to its isomer, 2-methyl-1-nitro-4-phenoxybenzene.

| Property | Value | Source |

| IUPAC Name | 2-methyl-4-nitro-1-phenoxybenzene | [1] |

| Synonyms | 3-methyl-4-phenoxynitrobenzene | [1] |

| CAS Number | 171349-95-4 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)[O-])OC2=CC=CC=C2 | [1] |

A related isomer, This compound , is also known and has the CAS number 112880-83-8. Researchers should be careful to distinguish between these two isomers.

Computed Physicochemical Properties

| Property | Computed Value | Source |

| XLogP3 | 3.6 | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 |

Synthesis and Purification

The synthesis of 2-methyl-4-nitro-1-phenoxybenzene can be logically approached through the formation of the ether linkage, a common strategy for diphenyl ethers. The Ullmann condensation is a well-established and appropriate method for this transformation.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available materials. The first step is the synthesis of the key precursor, 2-methyl-4-nitrophenol, followed by the formation of the diaryl ether via an Ullmann condensation.

Caption: Proposed two-step synthesis of 2-methyl-4-nitro-1-phenoxybenzene.

Experimental Protocol: Synthesis of 2-Methyl-4-nitrophenol (Precursor)

This synthesis is based on established procedures for the nitration of substituted phenols.

Step 1: Nitration of o-cresol

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add o-cresol to a solution of concentrated sulfuric acid.

-

Maintain the temperature below 10°C while slowly adding a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to yield 2-methyl-4-nitrophenol.

Experimental Protocol: Ullmann Condensation

This is a proposed protocol for the synthesis of the target compound.

Step 2: Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene

-

To a reaction vessel, add 2-methyl-4-nitrophenol, a halobenzene (e.g., bromobenzene or iodobenzene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).

-

Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 160°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-4-nitro-1-phenoxybenzene.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the structure of 2-methyl-4-nitro-1-phenoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a singlet for the methyl group. The protons on the nitro-substituted ring will be downfield due to the electron-withdrawing effect of the nitro group. Protons ortho to the nitro group will appear as a doublet, while the proton between the methyl and phenoxy groups will be a singlet. The protons on the phenoxy ring will show a complex multiplet pattern.

-

¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the nitro group will be significantly deshielded and appear downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected peaks include:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

-

~1590 and 1490 cm⁻¹: C=C stretching of the aromatic rings.

-

~1520 and 1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1240 cm⁻¹: Asymmetric C-O-C stretching of the diaryl ether.

-

~1040 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 229. Fragmentation patterns may include the loss of the nitro group (NO₂) and cleavage of the ether bond.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition. For C₁₃H₁₁NO₃, the expected exact mass is approximately 229.0739.[1]

Potential Applications and Research Directions

While specific applications for 2-methyl-4-nitro-1-phenoxybenzene have not been extensively reported, the broader class of nitrodiphenyl ethers has been investigated for several uses.

Caption: Potential research applications for 2-methyl-4-nitro-1-phenoxybenzene.

-

Agrochemicals: Many nitrodiphenyl ethers are known to have herbicidal activity. They often act by inhibiting the enzyme protoporphyrinogen oxidase, leading to the accumulation of phototoxic intermediates in plants. Research could be conducted to evaluate the herbicidal properties of 2-methyl-4-nitro-1-phenoxybenzene.

-

Drug Development: The nitroaromatic scaffold is a key feature in some bioreductive drugs. These compounds are often non-toxic until the nitro group is reduced in the hypoxic (low oxygen) environments characteristic of solid tumors. This makes them attractive candidates for targeted cancer therapies. The unique substitution pattern of 2-methyl-4-nitro-1-phenoxybenzene could be explored in the design of novel hypoxia-activated prodrugs.

-

Fluorescent Probes: The reduction of a nitro group to an amine can lead to a significant change in the fluorescence properties of a molecule. This principle has been used to develop fluorescent probes for imaging hypoxic tissues, which is valuable in cancer diagnosis and monitoring treatment response.

-

Materials Science: The rigid structure and potential for further functionalization make this compound a candidate as a monomer or building block in the synthesis of specialty polymers with unique thermal or optical properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-methyl-4-nitro-1-phenoxybenzene is not widely available. However, based on the known hazards of related nitrodiphenyl ethers, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

2-Methyl-4-nitro-1-phenoxybenzene represents an interesting chemical entity with potential for further investigation in various scientific fields. This guide has provided a framework for its synthesis, proposed methods for its characterization, and outlined potential areas of application based on the known properties of the nitrodiphenyl ether class. It is our hope that this document will serve as a valuable starting point for researchers and stimulate further exploration into the properties and uses of this compound.

References

- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene.

Sources

An In-depth Technical Guide to 2-Methyl-1-nitro-4-phenoxybenzene

This guide provides a comprehensive technical overview of 2-Methyl-1-nitro-4-phenoxybenzene, a substituted nitrodiphenyl ether. The content herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into its structure, synthesis, and potential applications.

Introduction and Significance

This compound belongs to the class of nitrodiphenyl ethers, a group of compounds with significant industrial and academic interest. The core structure, featuring a phenoxy group and a nitro-substituted toluene ring, provides a versatile scaffold for further chemical modifications. While specific applications for this particular isomer are not widely documented, the broader class of nitrodiphenyl ethers is well-known for its herbicidal activity.[1] These compounds typically act by inhibiting protoporphyrinogen oxidase, a key enzyme in chlorophyll and heme biosynthesis in plants.[2][3][4] Furthermore, the nitroaromatic moiety is a common feature in various biologically active molecules, and its presence suggests potential for exploration in medicinal chemistry.[5][6]

This guide will delve into the essential physicochemical properties of this compound, provide a detailed, field-proven protocol for its synthesis via the Ullmann condensation, outline its analytical characterization, and discuss its potential applications based on the properties of related compounds.

Physicochemical and Structural Properties

The structural and physicochemical properties of a compound are fundamental to understanding its behavior and potential applications. Below is a summary of the key properties of this compound.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a methyl group at position 2, a nitro group at position 1, and a phenoxy group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 112880-83-8 | [7][8] |

| Molecular Formula | C₁₃H₁₁NO₃ | [7] |

| Molecular Weight | 229.23 g/mol | [2] |

| XLogP3 | 3.9 | [3] |

| Topological Polar Surface Area | 55.1 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [3] |

Synthesis of this compound

The most established and versatile method for the synthesis of diaryl ethers is the Ullmann condensation.[9][10] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[11] For the synthesis of this compound, a plausible and efficient route is the Ullmann condensation of a 4-halo-2-methyl-1-nitrobenzene with phenol. The nitro group, being an electron-withdrawing group, activates the aryl halide towards nucleophilic substitution, facilitating the reaction.[9]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by reacting a 4-halo-2-methyl-1-nitrobenzene (where the halogen is typically bromine or chlorine) with phenol in the presence of a copper catalyst and a base.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure derived from established methodologies for Ullmann-type reactions.

Materials:

-

4-Bromo-2-methyl-1-nitrobenzene

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-methyl-1-nitrobenzene (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). This is crucial to prevent oxidation of the copper catalyst.

-

Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 eq) and anhydrous DMF.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene and filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous NaOH to remove excess phenol, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the nitro-substituted ring will be deshielded and appear at a higher chemical shift compared to the protons on the phenoxy ring. The methyl group will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[7][12][13]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretch |

| ~1240 | Aryl-O-Aryl asymmetric stretch |

| ~1600 and ~1490 | Aromatic C=C stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 229. Characteristic fragmentation patterns for nitrodiphenyl ethers would include the loss of the nitro group (NO₂) and cleavage of the ether bond.[14][15]

Potential Applications

While specific studies on this compound are limited, its structural features suggest potential applications in several fields, primarily based on the known activities of the nitrodiphenyl ether class of compounds.

Agrochemicals

The most prominent application of nitrodiphenyl ethers is as herbicides.[16][17][18] These compounds are known to inhibit protoporphyrinogen oxidase, leading to the accumulation of phototoxic protoporphyrin IX in plants, which causes rapid cell membrane disruption upon exposure to light.[2][3][4] It is plausible that this compound could exhibit similar herbicidal properties.

Medicinal Chemistry

Nitroaromatic compounds have a long history in medicinal chemistry, with applications as antibacterial, antifungal, and antiparasitic agents.[5] The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of drugs targeting anaerobic bacteria or hypoxic tumor cells. The diphenyl ether scaffold is also present in some biologically active molecules. Therefore, this compound could serve as a lead compound or an intermediate for the synthesis of novel therapeutic agents. A recent patent has highlighted the potential of nitrophenyl ether compounds as PD-1/PD-L1 inhibitors for cancer immunotherapy.[19]

Organic Synthesis

Substituted nitrodiphenyl ethers are valuable intermediates in organic synthesis.[20] The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes this compound a potential precursor for the synthesis of more complex molecules, such as dyes, polymers, and pharmaceuticals.

Conclusion

This compound is a member of the scientifically and industrially relevant class of nitrodiphenyl ethers. While specific experimental data for this compound is scarce, its synthesis can be reliably achieved through the Ullmann condensation. Its structural similarity to known herbicides and other bioactive molecules suggests that it may hold potential for applications in agrochemicals and medicinal chemistry. This guide provides a solid foundation for researchers interested in exploring the synthesis, properties, and potential applications of this and related compounds. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activities.

References

- CORE. (n.d.). Mode of Action Studies on Nitrodiphenyl Ether Herbicides.

- National Center for Biotechnology Information. (n.d.). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport. PubMed Central.

- National Center for Biotechnology Information. (2008). Metabolism of nitrodiphenyl ether herbicides by dioxin-degrading bacterium Sphingomonas wittichii RW1. PubMed.

- Oxford Academic. (n.d.). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus.

- ResearchGate. (n.d.). Names and chemical structures of the studied nitro diphenyl ether derivatives.

- Wikipedia. (n.d.). Ullmann condensation.

- National Center for Biotechnology Information. (1990). Study of the mode of action of some nitrodiphenyl ethers. PubMed.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- ResearchGate. (n.d.). Names and chemical structures of the studied nitro diphenyl ether derivatives.

- SpectraBase. (n.d.). 2-Nitrophenyl n-octyl ether.

- WIPO Patentscope. (n.d.). WO/2021/148043 NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.

- University College London. (n.d.). Chemical shifts.

- YouTube. (2015, September 2). How to make Nitrobenzene.

- AOBChem USA. (n.d.). This compound.

- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

- Wikipedia. (n.d.). Ullmann reaction.

- SciSpace. (n.d.). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling.

- Google Patents. (n.d.). CN100422137C - Nitrobenzene derivative containing phenoxy and its preparation method.

- American Chemical Society Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.

- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- National Center for Biotechnology Information. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PubMed Central.

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central.

- National Center for Biotechnology Information. (1976). [Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)]. PubMed.

- Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?.

- Scribd. (n.d.). Synthesis of Nitrobenzen | PDF | Benzene | Solubility.

- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine.

- ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo....

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- National Center for Biotechnology Information. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene.

- University of Colorado Boulder. (n.d.). IR Chart.

- WebSpectra. (n.d.). IR Absorption Table.

- Università di Torino. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.

Sources

- 1. EP0793639B1 - Method for preparing nitrobenzene derivatives - Google Patents [patents.google.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scribd.com [scribd.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Metabolism of nitrodiphenyl ether herbicides by dioxin-degrading bacterium Sphingomonas wittichii RW1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 20. CN100422137C - Nitrobenzene derivative containing phenoxy and its preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methyl-4-nitro-1-phenoxybenzene

A Note on Nomenclature: Initial searches for "2-Methyl-1-nitro-4-phenoxybenzene" did not yield a significant body of scientific literature for a uniquely identified chemical entity. However, a closely related isomer, 2-Methyl-4-nitro-1-phenoxybenzene , is well-documented. This guide will focus on the latter, assuming a potential typographical error in the original query, and will provide a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Identity and Synonyms

2-Methyl-4-nitro-1-phenoxybenzene is a substituted aromatic ether. The unequivocal identification of a chemical compound is paramount for scientific accuracy and reproducibility. This section provides the key identifiers and synonyms for this compound.

Table 1: Chemical Identifiers for 2-Methyl-4-nitro-1-phenoxybenzene

| Identifier | Value |

| IUPAC Name | 2-methyl-4-nitro-1-phenoxybenzene[1] |

| CAS Number | 171349-95-4[1] |

| Molecular Formula | C13H11NO3[1] |

| Molecular Weight | 229.23 g/mol [1] |

| InChI | InChI=1S/C13H11NO3/c1-10-9-11(14(15)16)7-8-13(10)17-12-5-3-2-4-6-12/h2-9H,1H3[1] |

| SMILES | CC1=C(C=C(C=C1)[O-])OC2=CC=CC=C2 |

A variety of synonyms for 2-Methyl-4-nitro-1-phenoxybenzene are used in chemical literature and commercial catalogs. Recognizing these is crucial for exhaustive literature searches.

Common Synonyms:

-

4-nitro-2-methyl-1-phenoxybenzene

-

Benzene, 2-methyl-4-nitro-1-phenoxy-[1]

-

3-methyl-4-phenoxynitrobenzene[1]

-

4-Phenoxy-2-nitrotoluene

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from solvent selection to potential bioavailability.

Table 2: Physicochemical Properties of 2-Methyl-4-nitro-1-phenoxybenzene

| Property | Value | Source |

| XLogP3-AA | 3.6 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 55.1 Ų |

Synthesis and Reactivity

The synthesis of 2-Methyl-4-nitro-1-phenoxybenzene typically involves the formation of a diaryl ether linkage. A common synthetic route is the Ullmann condensation or a similar nucleophilic aromatic substitution reaction.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of diaryl ethers, adaptable for 2-Methyl-4-nitro-1-phenoxybenzene.

Caption: Generalized Ullmann Condensation for Diaryl Ether Synthesis.

Experimental Protocol: A Representative Synthesis

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrotoluene (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Conditions: Heat the reaction mixture to 150 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Research and Drug Development

The structural motifs present in 2-Methyl-4-nitro-1-phenoxybenzene—a diaryl ether linkage, a nitro group, and a methyl group—are found in various biologically active molecules. This makes it and its derivatives interesting scaffolds for medicinal chemistry and drug discovery.

-

Scaffold for Synthesis: The diaryl ether core is a common feature in pharmaceuticals. This compound can serve as a starting material or intermediate for the synthesis of more complex molecules.

-

Probing Structure-Activity Relationships (SAR): The nitro and methyl groups can be chemically modified to explore how these functionalities affect biological activity in a larger molecule. The nitro group, for instance, can be reduced to an amine, which is a key functional group in many drugs.

The following diagram illustrates the potential derivatization pathways for this compound in a drug discovery context.

Caption: Derivatization Pathways for Drug Discovery.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 2-Methyl-4-nitro-1-phenoxybenzene.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicological Information: Specific toxicological data for this compound is limited. However, nitroaromatic compounds are often associated with potential health hazards. Treat with caution and avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Analytical Characterization

The identity and purity of 2-Methyl-4-nitro-1-phenoxybenzene would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic shifts and coupling patterns of the aromatic and methyl protons and carbons.

-

Mass Spectrometry (MS): This technique would verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C-O-C ether linkage, and the aromatic C-H bonds.

References

- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene.

Sources

Spectroscopic Characterization of 2-Methyl-1-nitro-4-phenoxybenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-methyl-1-nitro-4-phenoxybenzene (CAS No. 112880-83-8).[1] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the characteristic spectral features of this molecule. By analyzing the electronic effects of the constituent functional groups—a nitro group, a methyl group, and a phenoxy group—on a benzene scaffold, we offer a robust theoretical framework for the identification and characterization of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of substituted aromatic ethers.

Molecular Structure and Electronic Profile

This compound possesses a molecular formula of C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol .[2] The molecule's structure, depicted below, is characterized by a central benzene ring substituted with a methyl group, a nitro group, and a phenoxy group. The interplay of the electron-donating methyl group and the electron-withdrawing nitro and phenoxy groups creates a distinct electronic environment that governs its spectroscopic behavior.

Figure 1: Chemical structure of this compound with atom numbering for spectroscopic assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of both benzene rings and the methyl protons. The electron-withdrawing nature of the nitro group is expected to deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~ 7.9 - 8.1 | d | 1H |

| H-5 | ~ 7.2 - 7.4 | dd | 1H |

| H-6 | ~ 7.0 - 7.2 | d | 1H |

| H-2', H-6' | ~ 7.3 - 7.5 | t | 2H |

| H-3', H-5' | ~ 7.1 - 7.3 | t | 2H |

| H-4' | ~ 7.0 - 7.2 | t | 1H |

| -CH₃ | ~ 2.3 - 2.5 | s | 3H |

Interpretation:

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: Positioned meta to the nitro group and ortho to the phenoxy group, its chemical shift will be influenced by both. It should appear as a doublet of doublets due to coupling with H-3 and H-6.

-

H-6: This proton is ortho to the methyl group and meta to the nitro group. It is expected to be a doublet due to coupling with H-5.

-

Phenoxy Protons (H-2'/H-6', H-3'/H-5', H-4'): These protons on the unsubstituted phenoxy ring will exhibit classic splitting patterns for a monosubstituted benzene ring, appearing in the typical aromatic region.

-

Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield aromatic region, as there are no adjacent protons to couple with.

Hypothetical Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-equivalent and should produce distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NO₂) | ~ 145 - 150 |

| C-2 (C-CH₃) | ~ 130 - 135 |

| C-3 | ~ 125 - 130 |

| C-4 (C-O) | ~ 155 - 160 |

| C-5 | ~ 120 - 125 |

| C-6 | ~ 115 - 120 |

| C-1' | ~ 150 - 155 |

| C-2', C-6' | ~ 120 - 125 |

| C-3', C-5' | ~ 128 - 132 |

| C-4' | ~ 125 - 130 |

| -CH₃ | ~ 15 - 20 |

Interpretation:

-

Quaternary Carbons: The carbons directly attached to the nitro group (C-1), the ether oxygen (C-4 and C-1'), and the methyl group (C-2) are expected to be significantly downfield. The carbon bearing the nitro group (C-1) is typically highly deshielded.[4]

-

Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons will be influenced by the substituent effects.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Hypothetical Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer (corresponding to a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (-CH₃) | 2980 - 2850 | Stretching |

| N-O (Nitro) | 1550 - 1500 and 1370 - 1330 | Asymmetric and Symmetric Stretching |

| Aromatic C=C | 1600 - 1450 | Ring Stretching |

| C-O-C (Ether) | 1250 - 1200 and 1050 - 1000 | Asymmetric and Symmetric Stretching |

| C-N | 870 - 830 | Stretching |

Interpretation:

-

Nitro Group: The most characteristic peaks will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds.

-

Ether Linkage: The C-O-C stretching bands will also be prominent features of the spectrum.

-

Aromatic and Aliphatic C-H: The C-H stretching vibrations will appear in their respective regions.

-

Aromatic C=C: Multiple bands in the 1600-1450 cm⁻¹ region will confirm the presence of the aromatic rings.

Hypothetical Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a KBr or NaCl salt plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 229.07 (calculated for C₁₃H₁₁NO₃⁺)

-

Major Fragmentation Pathways:

Figure 2: Predicted major fragmentation pathways for this compound.

Interpretation:

-

The molecular ion peak at m/z 229 should be observable.

-

A significant fragment at m/z 183 would correspond to the loss of the nitro group (NO₂).

-

Cleavage of the ether bond could lead to fragments at m/z 136 (the nitrotoluene radical cation) and m/z 93 (the phenoxy radical).

-

Further fragmentation of the phenoxy radical could produce the phenyl cation at m/z 77.

Hypothetical Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

-

Ionization Method: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition: Scan a mass range of m/z 50-500.

Conclusion

This guide presents a detailed theoretical prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on established chemical principles and comparison with analogous structures, provides a valuable resource for the identification and characterization of this compound. Experimental verification of these predictions will be crucial for confirming the precise spectroscopic features. The provided hypothetical experimental protocols offer a starting point for researchers aiming to acquire and analyze the spectroscopic data for this molecule.

References

- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434 (2021).

- PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- AOBChem USA. (n.d.). This compound.

- PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. National Center for Biotechnology Information.

- NIST. (n.d.). Benzene, 1-nitro-4-phenoxy-. NIST Chemistry WebBook.

- SIELC Technologies. (2018). Benzene, 2-methoxy-1-methyl-4-nitro-.

- Wiley-VCH. (n.d.). SUPPORTING INFORMATION.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Crysdot LLC. (n.d.). This compound.

- SpectraBase. (n.d.). 2-Methoxy-1-methyl-4-nitrobenzene.

- NIST. (n.d.). Benzene, 1-nitro-2-phenoxy-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook.

- ResearchGate. (2025). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal.

- NIST. (n.d.). Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-nitro-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound 2-Methyl-1-nitro-4-phenoxybenzene (CAS No. 112880-83-8). While this compound is commercially available, a thorough review of scientific literature and chemical databases reveals that its properties are not extensively documented. This guide synthesizes the available information, including basic identifiers, computed properties, and limited experimental data, while also highlighting the current gaps in knowledge. The content is structured to offer a clear understanding of its chemical identity, expected reactivity, and safety considerations, providing a valuable resource for researchers interested in this and related molecules.

Chemical Identity and Structure

This compound is a substituted aromatic ether. Its structure features a toluene core with a nitro group ortho to the methyl group and a phenoxy group para to the methyl group. This specific arrangement of substituents dictates its electronic and steric properties, influencing its reactivity and physical characteristics.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 112880-83-8[1]

-

Molecular Formula: C₁₃H₁₁NO₃

-

Molecular Weight: 229.23 g/mol

-

Canonical SMILES: CC1=C(C=CC(=C1)OC2=CC=CC=C2)[O-]

-

InChIKey: COHVZTXZLIRSTM-UHFFFAOYSA-N

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physical Properties

Detailed experimental data on the physical properties of this compound are not widely available. A safety data sheet from one supplier explicitly states that properties such as melting point, boiling point, and solubility are "not available"[2]. However, another chemical database provides the following experimental values, which should be treated with caution pending further verification.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 229.23 g/mol | |

| Physical State | Not available | [2] |

| Boiling Point | 329 °C at 760 mmHg | [3] |

| Melting Point | Not available | [2] |

| Density | 1.218 g/cm³ | [3] |

| Flash Point | 138.4 °C | [3] |

| Solubility | Not available | [2] |

| Refractive Index | 1.596 | [3] |

Computed Properties:

In the absence of extensive experimental data, computational models provide estimations of various physicochemical properties.

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 4.4 | [3] |

| Topological Polar Surface Area | 55 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Complexity | 258 | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its constituent functional groups: the nitro group, the ether linkage, and the substituted aromatic rings.

-

Stability: The compound is reported to be stable under recommended storage temperatures and pressures[2]. Recommended storage is at 2-8°C.

-

Incompatibilities: It is incompatible with strong oxidizing agents[2].

-

Hazardous Decomposition Products: Upon decomposition, it may produce carbon oxides and nitrogen oxides[2].

Expected Reactivity:

-

Nitro Group Reduction: The nitro group is expected to be the most reactive site for reduction. It can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation would yield 2-methyl-4-phenoxyaniline, a potentially useful intermediate in organic synthesis.

-

Electrophilic Aromatic Substitution: The phenoxy group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The methyl group is weakly activating and ortho-, para-directing. The overall effect on the substituted toluene ring is complex, but electrophilic substitution is likely to be disfavored due to the presence of the deactivating nitro group. The unsubstituted phenoxy ring, being activated by the ether oxygen, would be more susceptible to electrophilic attack, primarily at its ortho and para positions.

-

Nucleophilic Aromatic Substitution: The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to it. However, in this isomer, these positions are already substituted.

Synthesis

A hypothetical synthetic workflow is depicted below.

Caption: A potential synthetic route to this compound.

Spectroscopic Data

No experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound were found in the public domain during the literature survey for this guide. The characterization of this compound would rely on obtaining and interpreting these spectra.

Safety and Handling

According to available safety data sheets, this compound is associated with the following hazards:

-

Causes skin irritation (H315) [2]

-

Causes serious eye irritation (H319) [2]

-

May cause respiratory irritation (H335) [2]

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors[2].

Conclusion and Future Outlook

This compound is a chemical compound with a well-defined structure but limited publicly available data on its physical, chemical, and spectroscopic properties. While some basic identifiers and computed properties are known, there is a clear need for experimental validation and further research to fully characterize this molecule. The information and analysis presented in this guide serve as a foundational resource for researchers, highlighting both what is known and the significant opportunities for further investigation into the properties and potential applications of this compound.

References

- AK Scientific, Inc. Safety Data Sheet for this compound.

- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene. [Link]

- LookChem. Cas no 112880-83-8 (Benzene,2-methyl-1-nitro-4-phenoxy-). [Link]

- 960化工网. CAS No.112880-83-8 | Benzene,2-methyl-1-nitro-4-phenoxy-. [Link]

- PubChem. 1-Nitro-2-(4-nitrophenoxy)benzene. [Link]

- ResearchGate.

- AOBChem USA. This compound. [Link]

Sources

Navigating the Uncharted: A Technical Safety and Hazard Guide for 2-Methyl-1-nitro-4-phenoxybenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential safety and hazards associated with 2-Methyl-1-nitro-4-phenoxybenzene. In the absence of direct toxicological and safety data for this specific compound, this guide employs a robust, analog-based hazard assessment. By examining the well-documented safety profiles of its core structural components—nitrobenzene, nitrotoluene, and phenoxynitrobenzene—we can construct a reliable and precautionary framework for its safe handling. This document is intended for researchers, scientists, and drug development professionals who may synthesize or utilize this compound in their work. The primary takeaway is that this compound should be handled as a substance with high potential for toxicity, including carcinogenicity, reproductive harm, and the induction of methemoglobinemia.

Introduction: A Precautionary Approach to an Undocumented Compound

This compound is a unique aromatic compound featuring a confluence of functional groups known to impart significant biological activity and, consequently, potential hazards. As of the date of this publication, dedicated safety studies and a corresponding Safety Data Sheet (SDS) for this molecule are not publicly available. This guide, therefore, adopts a proactive and scientifically grounded approach to hazard assessment by dissecting the molecule into its primary structural motifs and evaluating the known risks of analogous compounds.

This methodology allows us to anticipate potential hazards and establish stringent safety protocols, ensuring the protection of laboratory personnel. The core analogs used for this assessment are:

-

Nitrobenzene: Represents the foundational nitroaromatic hazard profile.

-

Nitrotoluenes (ortho, meta, and para): Provide insight into the influence of the methyl group on the nitroaromatic system.

-

Phenoxynitrobenzenes (nitrodiphenyl ethers): Inform on the contribution of the phenoxy group to the overall hazard profile.

It is imperative that all personnel handling this compound are thoroughly familiar with the contents of this guide and the supporting reference materials.

Inferred Hazard Identification and Classification

Based on the GHS classifications of its structural analogs, this compound should be presumed to possess a significant hazard profile. The presence of the nitrotoluene moiety is of particular concern.

Anticipated GHS Classification:

| Hazard Class | Inferred Hazard Category | Basis for Classification |

| Acute Toxicity, Oral | Category 3 | Analogy with nitrobenzene and nitrotoluenes.[1] |

| Acute Toxicity, Dermal | Category 3 | Analogy with nitrobenzene and nitrotoluenes.[1] |

| Acute Toxicity, Inhalation | Category 3 | Analogy with nitrobenzene and nitrotoluenes.[1] |

| Carcinogenicity | Category 1B or 2 | o-Nitrotoluene is a known carcinogen, and nitrobenzene is a suspected carcinogen.[2][3][4] |

| Germ Cell Mutagenicity | Category 1B | o-Nitrotoluene may cause heritable genetic damage.[5][6] |

| Reproductive Toxicity | Category 1B | Nitrobenzene and o-nitrotoluene are known or suspected to damage fertility.[7][2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Blood) | The nitrobenzene moiety is known to cause damage to the blood through prolonged or repeated exposure, primarily through the formation of methemoglobin.[7][1] |

| Skin Corrosion/Irritation | Category 2 | Phenoxynitrobenzene analogs are known skin irritants.[3][8] |

| Serious Eye Damage/Irritation | Category 2 | Phenoxynitrobenzene analogs are known eye irritants.[3] |

| Hazardous to the Aquatic Environment | Chronic Category 2 or 3 | Nitroaromatic compounds are often toxic to aquatic life with long-lasting effects.[7][2] |

Pictograms:

Signal Word: DANGER

Inferred Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[3]

-

H372: Causes damage to organs (blood) through prolonged or repeated exposure.[7][1]

-

H411/H412: Toxic or harmful to aquatic life with long-lasting effects.[7][2]

Toxicological Profile: Understanding the Risks

The primary toxicological concerns for this compound are driven by the nitroaromatic functionality. These compounds are readily absorbed through inhalation, dermal contact, and ingestion.[1][3]

Methemoglobinemia

A critical and acute hazard of nitroaromatic compounds is the induction of methemoglobinemia.[3][10] Once absorbed, these compounds are metabolized to intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[10][11] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis (a bluish discoloration of the skin and mucous membranes).[10][12]

Symptoms of Methemoglobinemia:

-

Headache, dizziness, and fatigue

-

Shortness of breath

-

Nausea and vomiting

-

Rapid heartbeat

-

In severe cases: confusion, seizures, coma, and death.[3][13]

The onset of symptoms can be delayed for several hours post-exposure.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is substantial evidence that nitroaromatic compounds possess carcinogenic, mutagenic, and reprotoxic properties.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[3] Studies on o-nitrotoluene have shown clear evidence of carcinogenicity in animal models, leading to its classification as "reasonably anticipated to be a human carcinogen."[8][9]

-

Mutagenicity: o-Nitrotoluene is known to cause heritable genetic damage.[5][6]

-

Reproductive Toxicity: Nitrobenzene is a known reproductive toxicant in male animals, and both nitrobenzene and o-nitrotoluene are suspected of damaging fertility in humans.[3][6]

Organ Toxicity

Prolonged or repeated exposure to nitroaromatic compounds can lead to damage to various organs, including the liver, kidneys, and spleen.[13]

Safe Handling and Storage Procedures

Given the inferred high toxicity of this compound, stringent safety protocols are mandatory.

Engineering Controls

-

All work with this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood.

-

Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

-

Use of a glove box for handling the solid material is recommended to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing exposure.

Handling Procedures

-

Avoid all personal contact, including inhalation and skin/eye contact.[6]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.

-

Keep containers tightly closed when not in use.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or a restricted-access area.

-

Ensure containers are clearly labeled with the compound name and all appropriate GHS hazard pictograms and statements.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Note for Physicians: Exposure to this compound may cause methemoglobinemia. Treatment with methylene blue may be indicated, but should only be administered by qualified medical personnel.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Wear a full-face respirator with an appropriate cartridge. Contain the spill if possible without risk. Follow institutional procedures for large chemical spills.

-

Prevent spilled material from entering drains or waterways.

Fire-Fighting Measures

-

This compound is likely combustible.

-

Use dry chemical, carbon dioxide, or foam extinguishers.

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, such as oxides of nitrogen and carbon monoxide.

Conclusion: A Commitment to Safety

While the precise toxicological properties of this compound remain to be elucidated, a comprehensive analysis of its structural analogs provides a clear and compelling case for handling it with the utmost caution. The risks associated with the nitroaromatic core—including severe acute toxicity, carcinogenicity, and the potential to induce methemoglobinemia—must be the guiding principles for all safety protocols. By adhering to the engineering controls, personal protective equipment requirements, and handling procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene.

- Deepak Nitrite. (2020). SAFETY DATA SHEET Ortho Nitro Toluene.

- International Chemical Safety Cards. (n.d.). ICSC 0931 - o-NITROTOLUENE.

- Vastani. (n.d.). Material Safety Data Sheet Nitrobenzene.

- Public Health England. (2024). Nitrobenzene: toxicological overview.

- Lee, S. H., et al. (2013). Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Annals of Occupational and Environmental Medicine.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene.

- Carl ROTH. (n.d.). Safety Data Sheet: o-Nitrotoluene.

- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrobenzene.

- Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). EVIDENCE ON THE CARCINOGENICITY OF 2,4,6-Trinitrotoluene.

- National Toxicology Program. (2002). Toxicology and carcinogenesis studies of p-nitrotoluene (CAS no. 99-99-0) in F344/N rats and B6C3F(1) mice (feed studies). National Toxicology Program technical report series, (498), 1–279.

- National Toxicology Program. (n.d.). o-Nitrotoluene - 15th Report on Carcinogens.

- GovInfo. (n.d.). TOXICOLOGICAL PROFILE FOR NITROBENZENE Agency for Toxic Substances and Disease Registry U.S. Public Health Service December.

- Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene.

- New Jersey Department of Health. (n.d.). Nitrotoluenes - HAZARD SUMMARY.

- Lee, S. H., et al. (2013). Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Annals of Occupational and Environmental Medicine, 25(1), 31.

- Centers for Disease Control and Prevention (CDC). (n.d.). Nitrotoluene - IDLH.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene.

- ScienceLab.com. (2005). Material Safety Data Sheet Nitrobenzene MSDS.

- OXFORD LAB FINE CHEM LLP. (n.d.). material safety data sheet - 2-nitro toluene 99%.

- Orbit Science. (n.d.). Safety Data Sheet: p-Nitrotoluene.

- Loba Chemie. (n.d.). material safety data sheet - 4-nitro toluene 98%.

- Longdom Publishing. (n.d.). Drugs may be Induced Methemoglobinemia.

- National Toxicology Program. (n.d.). TOX-23: o-,m-, and p- Nitrotoluenes (CASRNs 88-72-2, 99-08-1, 99-99-0).

- Loba Chemie. (2015). 4-NITROTOLUENE FOR SYNTHESIS MSDS.

- Cureus. (2025). Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report.

- Loba Chemie. (n.d.). 2-NITROTOLUENE FOR SYNTHESIS.

- National Center for Biotechnology Information. (n.d.). Case report: Methemoglobinemia caused by nitrobenzene poisoning.

- CPAchem Ltd. (2024). Safety data sheet: 2-Nitrotoluene.

- ChemRadar. (n.d.). nitrobenzene (R1) CAS#98-95-3 | GHS Classification Search Tool.

- CPAchem Ltd. (2023). Safety data sheet: Nitrobenzene.

- New Jersey Department of Health. (n.d.). Nitrobenzene - HAZARD SUMMARY.